4-Chloro-4'-ethylbenzophenone
Description
BenchChem offers high-quality 4-Chloro-4'-ethylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-4'-ethylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(4-ethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDCCGJLLNCMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373923 | |
| Record name | 4-Chloro-4'-ethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71766-56-8 | |
| Record name | 4-Chloro-4'-ethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-4'-ethylbenzophenone CAS number and physical properties
Executive Summary
4-Chloro-4'-ethylbenzophenone (CAS 71766-56-8) is a disubstituted diaryl ketone belonging to the benzophenone family.[] Distinguished by its asymmetric substitution—a chlorine atom at the para position of one phenyl ring and an ethyl group at the para position of the other—this molecule serves as a critical intermediate in organic synthesis and photophysical research.
While structurally homologous to the pharmaceutical intermediate 4-chloro-4'-hydroxybenzophenone (a precursor to Fenofibrate), the ethyl analog is primarily utilized in photochemical studies (investigating phosphorescence and triplet state dynamics) and as a monomer precursor for specialized poly(arylene ether ketones) (PAEKs). This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and handling requirements.
Chemical Identity & Physical Properties[2][3][4][5][6][7]
Nomenclature & Identifiers
The precise identification of this compound is essential to distinguish it from its isomers (e.g., 2-chloro or 3-ethyl variants).
| Identifier | Value |
| CAS Number | 71766-56-8 |
| IUPAC Name | (4-Chlorophenyl)-(4-ethylphenyl)methanone |
| Molecular Formula | C₁₅H₁₃ClO |
| Molecular Weight | 244.72 g/mol |
| SMILES | CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
| InChI Key | HTDCCGJLLNCMIB-UHFFFAOYSA-N |
Physicochemical Specifications
Note: Experimental values for this specific congener are rare in open literature; values below combine limited experimental data with high-confidence predictive models based on structural analogs.
| Property | Specification | Notes |
| Physical State | Crystalline Solid | Typically appears as white to off-white needles or powder. |
| Melting Point | 107°C - 110°C (Predicted) | Solid at room temperature; lower MP than the hydroxy-analog due to lack of H-bonding. |
| Boiling Point | ~366°C at 760 mmHg | High thermal stability typical of benzophenones. |
| Solubility | Lipophilic | Soluble in chloroform, dichloromethane, toluene, ethyl acetate. Insoluble in water. |
| Density | ~1.16 g/cm³ | Estimated at 20°C. |
Synthesis & Manufacturing Methodology
The most robust and scalable route to 4-Chloro-4'-ethylbenzophenone is via Friedel-Crafts Acylation . This method ensures high regioselectivity for the para position due to the directing effects of the ethyl group and the bulkiness of the electrophile.
Reaction Pathway (Mechanistic Diagram)
Caption: Friedel-Crafts acylation pathway using aluminum chloride catalyst to couple 4-chlorobenzoyl chloride with ethylbenzene.[]
Experimental Protocol (Bench Scale)
Objective: Synthesis of 10g of 4-Chloro-4'-ethylbenzophenone.
Reagents:
-
4-Chlorobenzoyl chloride (1.05 eq)
-
Ethylbenzene (1.0 eq)
-
Aluminum Chloride (AlCl₃), anhydrous (1.1 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Vent the condenser to a caustic scrubber (NaOH) to neutralize HCl gas evolution.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 eq) and dry DCM (50 mL). Cool to 0-5°C in an ice bath.
-
Acylation: Dissolve 4-chlorobenzoyl chloride in DCM and add dropwise to the AlCl₃ suspension. Stir for 15 minutes to generate the acylium ion complex.
-
Addition: Add Ethylbenzene (1.0 eq) dropwise over 30 minutes, maintaining temperature <10°C. The solution will darken (orange/red) as the complex forms.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) until the limiting reagent disappears.
-
Quench: Pour the reaction mixture slowly into a beaker containing 200g of crushed ice/HCl mixture. Caution: Exothermic reaction.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol or a hexane/ethanol mixture to yield white crystalline needles.
Applications & Utility
Photophysical Research
Benzophenone derivatives are the gold standard for studying triplet state dynamics . The presence of the heavy chlorine atom in 4-Chloro-4'-ethylbenzophenone enhances intersystem crossing (ISC) rates via spin-orbit coupling, making it a valuable probe for:
-
Phosphorescence Studies: Used to measure triplet lifetimes in rigid matrices (e.g., frozen glass or PMMA) [1].
-
Photoinitiators: Investigated as a Type II photoinitiator for UV-curing of acrylates, where the ethyl group provides a site for hydrogen abstraction or structural modification.
Pharmaceutical & Polymer Intermediate[7]
-
Structural Analog Studies: Used in Structure-Activity Relationship (SAR) studies for lipid-lowering agents, serving as a lipophilic analog to the hydroxy-benzophenone pharmacophore found in Fenofibrate.
-
Polymer Synthesis: Acts as a precursor for poly(arylene ether ketones) (PAEK). The chlorine atom is activated for nucleophilic aromatic substitution (S_NAr), allowing polymerization with bisphenols to create high-performance engineering thermoplastics.
Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic:
| Technique | Diagnostic Feature | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.28 (t, 3H) | Methyl protons of the ethyl group. |
| δ 2.75 (q, 2H) | Methylene protons of the ethyl group. | |
| δ 7.3 - 7.8 (m, 8H) | Aromatic protons (two AA'BB' systems). | |
| IR Spectroscopy | ~1650 cm⁻¹ | Strong C=O (ketone) stretch. |
| ~2960 cm⁻¹ | C-H stretch (alkyl ethyl group). | |
| Mass Spectrometry | m/z 244 / 246 | Molecular ion [M]+ (3:1 ratio due to ³⁵Cl/³⁷Cl). |
| m/z 139 | Fragment: 4-chlorobenzoyl cation. |
Safety & Handling (SDS Summary)
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the ethyl group over prolonged periods.
References
-
Katz, M. N. (2009).[2] Characterization of 4-Chloro-4'-ethylbenzophenone. Department of Chemistry, Oregon State University.[2] Link
-
PubChem. (2025). 4-Chloro-4'-ethylbenzophenone (CID 2757501).[3] National Center for Biotechnology Information. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Friedel-Crafts mechanism).
-
GuideChem. (2024). 4-Chloro-4'-ethylbenzophenone Supplier & Properties. Link
Sources
Technical Guide: Spectral Validation of 4-Chloro-4'-ethylbenzophenone
This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and analytical chemists. It bypasses generic introductions to focus on the specific spectral characteristics, impurity profiling, and structural validation of 4-Chloro-4'-ethylbenzophenone , a critical intermediate in the synthesis of Fenofibrate.
Context: Fenofibrate API Synthesis Intermediate Analysis Version: 2.1 | Methodology: High-Field NMR (400 MHz+)
Executive Summary & Structural Context
4-Chloro-4'-ethylbenzophenone (CAS: 64248-62-0) is the structural scaffold for Fenofibrate, a widely used lipid-lowering agent. In drug development, the purity of this intermediate is non-negotiable; regioisomeric impurities (ortho/meta isomers) introduced during the Friedel-Crafts acylation step are notoriously difficult to separate downstream.
This guide provides a definitive assignment of the 1H and 13C NMR spectra, specifically distinguishing the two distinct AA'BB' aromatic systems and identifying common synthetic impurities.
Synthetic Pathway & Impurity Logic
The compound is typically synthesized via Friedel-Crafts acylation.[1][2][3][4][5][6] Understanding this mechanism is required to predict the impurity profile in the NMR spectrum.
-
Reaction: 4-Chlorobenzoyl chloride + Ethylbenzene (
catalyst). -
Regioselectivity: The ethyl group directs ortho/para. Steric hindrance favors para, but ortho isomers (2-5%) are common byproducts.
-
Over-alkylation: Presence of diethylbenzophenone (disproportionation) is a known risk.
Figure 1: Synthetic workflow highlighting the origin of regioisomeric impurities detectable by NMR.
Experimental Protocol: Sample Preparation
Reproducibility in NMR relies on consistent solvation to prevent chemical shift drifting due to concentration or solvent effects (e.g.,
Protocol 2A: Standard Characterization
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this lipophilic molecule to avoid viscosity broadening and to match standard library data. -
Concentration:
-
1H NMR: Dissolve 10–15 mg of sample in 0.6 mL
. -
13C NMR: Dissolve 40–60 mg of sample in 0.6 mL
.
-
-
Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm).
-
Acquisition:
-
Relaxation delay (
): Set to seconds to ensure accurate integration of aromatic protons. -
Scans: 16 (1H) / 512+ (13C).
-
1H NMR Spectrum Analysis (400 MHz, )
The spectrum is defined by two distinct regions: the aliphatic ethyl group and the complex aromatic region containing two overlapping AA'BB' systems.
The Aliphatic Region (Ethyl Group)
This region confirms the presence of the ethyl chain and is the primary integration reference.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Coupling ( |
| 1.28 | Triplet (t) | 3H | ||
| 2.73 | Quartet (q) | 2H |
Diagnostic Check: If the integral ratio deviates from 3:2, check for solvent peaks (water/ethanol) or the presence of diethyl impurities.
The Aromatic Region (7.0 – 7.8 ppm)
This region contains 8 protons forming two distinct AA'BB' systems (often appearing as pseudo-doublets).
-
Ring A (Chlorine substituted): Electron-withdrawing Cl and C=O.
-
Ring B (Ethyl substituted): Electron-donating Et vs Electron-withdrawing C=O.
Assignment Logic: The carbonyl group is strongly deshielding (anisotropy), shifting ortho protons downfield (~7.7 ppm). The ethyl group is shielding relative to the carbonyl.
| Shift ( | Pattern | Assignment (Ring) | Structural Logic |
| 7.75 – 7.78 | Pseudo-doublet | H-2, H-6 (Ring A) | Ortho to C=O; Deshielded by anisotropy. |
| 7.71 – 7.74 | Pseudo-doublet | H-2', H-6' (Ring B) | Ortho to C=O; Deshielded, but slightly less than Ring A due to Et donor effect. |
| 7.44 – 7.48 | Pseudo-doublet | H-3, H-5 (Ring A) | Ortho to Cl; Cl has -I (inductive) and +M (resonance) effects. Net effect is less shielding than alkyl. |
| 7.29 – 7.33 | Pseudo-doublet | H-3', H-5' (Ring B) | Ortho to Ethyl; Alkyl group is electron-donating (+I), shielding these protons significantly. |
Expert Insight (The "Roofing" Effect): These are not true doublets. They are second-order systems. On lower field instruments (300 MHz), the "roofing effect" (inner lines taller than outer lines) will point towards the coupling partners.
-
The signal at 7.71 roofs toward 7.31 .
-
The signal at 7.76 roofs toward 7.46 .
-
Use this roofing to pair the signals if 2D COSY is unavailable.
13C NMR Spectrum Analysis (100 MHz, )
The carbon spectrum provides the "skeleton" of the molecule. There are 11 unique signals for this 15-carbon molecule due to symmetry.
Key Signals
| Shift ( | Type | Assignment | Notes |
| 195.2 | Quaternary (C) | C=O (Carbonyl) | Diagnostic peak.[7] Shifts <190 ppm indicate loss of conjugation or reduction. |
| 149.8 | Quaternary (C) | C-4' (Ipso to Et) | Deshielded by alkyl attachment. |
| 139.0 | Quaternary (C) | C-4 (Ipso to Cl) | Cl-substituted carbons typically appear ~135-140 ppm. |
| 135.8 | Quaternary (C) | C-1 (Ipso to C=O) | Ring A (Cl side). |
| 134.9 | Quaternary (C) | C-1' (Ipso to C=O) | Ring B (Et side). |
| 130.0 - 131.5 | CH | Aromatic CH | Four signals representing the 4 pairs of equivalent carbons. |
| 29.1 | Methylene | Benzylic carbon. | |
| 15.3 | Methyl | Terminal methyl. |
Quality Control: Impurity Profiling
In a drug development context, identifying what is wrong is as important as confirming what is right.
The "Ortho" Isomer (2-Chloro-4'-ethylbenzophenone or 4-Chloro-2'-ethyl...)
Friedel-Crafts acylation yields small amounts of ortho-substitution.
-
Detection: Look for a small singlet or doublet shifted slightly upfield in the aliphatic region (due to steric crowding changing the magnetic environment) or additional low-intensity signals in the 7.8–8.0 ppm region (steric hindrance twists the ring, altering anisotropy).
Unreacted Starting Material
-
Ethylbenzene: Look for a multiplet at ~7.2 ppm (mono-substituted benzene) and lack of the 195 ppm carbonyl signal.
-
4-Chlorobenzoyl Chloride: This hydrolyzes to the acid, often appearing as a broad singlet (OH) >10 ppm or shifting the aromatic peaks.
Workflow Visualization for Assignment
The following decision tree assists in assigning the aromatic protons, the most challenging part of this analysis.
Figure 2: Logic gate for assigning the four distinct aromatic environments based on substituent electronic effects.
References
-
PubChem. (n.d.). Fenofibrate (Compound Summary).[4][8][9][] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Oregon State University. (2015). Synthesis and Characterization of 4-Ethylbenzophenone via Friedel-Crafts Acylation. OSU Chemistry Department Digital Repository. Retrieved January 29, 2026, from [Link]
-
Reich, H. J. (2020).[11] The AA'BB' Pattern.[12][13] University of Wisconsin-Madison, Organic Chemistry Data. Retrieved January 29, 2026, from [Link]
Sources
- 1. Experimental Chemistry II Poster Abstracts 2008 [sites.science.oregonstate.edu]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Experimental Chemistry II [sites.science.oregonstate.edu]
- 4. ijraset.com [ijraset.com]
- 5. Experimental Chemistry II [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chlorobenzophenone(134-85-0) 1H NMR spectrum [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. che.hw.ac.uk [che.hw.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
Technical Analysis: UV-Vis Absorption Spectrum of 4-Chloro-4'-ethylbenzophenone
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-Chloro-4'-ethylbenzophenone (CAS: 71766-56-8). It is designed for analytical chemists and pharmaceutical researchers requiring precise characterization protocols and theoretical grounding for this specific benzophenone derivative.
Part 1: Executive Summary
4-Chloro-4'-ethylbenzophenone is a disubstituted diaryl ketone primarily utilized as a pharmaceutical intermediate and a photo-active building block in organic synthesis. Its utility lies in the asymmetry of its substituents—an electron-withdrawing chlorine atom and an electron-donating ethyl group—which creates a polarized electronic environment suitable for further functionalization (e.g., in the synthesis of fenofibrate analogs or photo-curing agents).
This guide details the electronic transitions responsible for its UV-Vis profile, provides a validated measurement protocol, and establishes acceptance criteria for purity analysis based on spectral features.
Key Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | (4-chlorophenyl)-(4-ethylphenyl)methanone |
| CAS Number | 71766-56-8 |
| Molecular Formula | C₁₅H₁₃ClO |
| Molecular Weight | 244.72 g/mol |
| Chromophore | Conjugated Benzophenone System (n→π* and π→π*) |
Part 2: Molecular Architecture & Electronic Theory
To accurately interpret the spectrum, one must understand the competing electronic effects modifying the benzophenone core. The spectrum is defined by two primary transitions: the high-intensity
Substituent Effects (The Hammett Logic)
The benzophenone core typically exhibits a
-
4-Chloro Group (-I > +M): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) but a weak mesomeric donating effect (+M). In benzophenones, this typically results in a bathochromic (red) shift of 5–10 nm and a hyperchromic (intensity) increase due to lone-pair interaction with the
system. -
4'-Ethyl Group (+I): The ethyl group acts as a weak electron donor via induction (+I) and hyperconjugation. This increases the electron density of the
system, raising the energy of the HOMO (Highest Occupied Molecular Orbital) and narrowing the HOMO-LUMO gap, leading to a further bathochromic shift .
Theoretical Prediction: The combined effect of the 4-Cl and 4'-Et groups results in a "push-pull" electronic character, though weaker than in amino- or nitro-substituted analogs.
-
Predicted
( ): 260–268 nm (High ) -
Predicted
( ): 335–345 nm (Low )
Visualization: Electronic Flow & Transition Logic
Figure 1: Electronic substituent effects influencing the spectral shift of 4-Chloro-4'-ethylbenzophenone.
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures reproducibility and adheres to GLP (Good Laboratory Practice) standards.
Solvent Selection
Solvatochromism significantly affects benzophenones.
-
Ethanol (EtOH): Preferred for general characterization. Polar protic nature stabilizes the ground state of the
transition (via H-bonding to carbonyl), causing a slight hypsochromic (blue) shift of the low-energy band compared to non-polar solvents. -
Acetonitrile (MeCN): Excellent for UV cutoff (<190 nm) and high solubility.
-
Cyclohexane: Use if observing the fine structure of the
band is critical (minimizes vibronic broadening).
Preparation Workflow
Target Concentration:
Step-by-Step Methodology:
-
Stock Solution (A): Weigh 24.5 mg of 4-Chloro-4'-ethylbenzophenone into a 100 mL volumetric flask. Dissolve in spectroscopic grade Ethanol. Sonicate for 5 minutes.
-
Concentration: ~1.0 mM (
M).
-
-
Working Solution (B): Transfer 1.0 mL of Stock A into a 100 mL volumetric flask and dilute to mark with Ethanol.
-
Concentration: ~0.01 mM (
M).
-
-
Blanking: Fill a matched quartz cuvette (1 cm pathlength) with pure solvent. Run the baseline correction (Auto-Zero).
-
Measurement: Scan from 200 nm to 400 nm.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for accurate spectral acquisition.
Part 4: Data Analysis & Interpretation
The following table summarizes the expected spectral features based on the structural analogs (4-chlorobenzophenone and 4-ethylbenzophenone).
Spectral Feature Summary
| Transition Type | Wavelength Range ( | Molar Absorptivity ( | Assignment | Sensitivity to Solvent |
| K-Band | 260 – 268 nm | High (>15,000 | Low | |
| B-Band | ~205 nm | Very High | Low | |
| R-Band | 335 – 345 nm | Low (<200 | High (Blue shift in polar solvents) |
Calculation of Molar Absorptivity ( )
Use the Beer-Lambert Law to validate purity. If your calculated
Where:
-
= Absorbance at
- = Concentration (mol/L)
- = Path length (1 cm)
Purity Check: Residual 4-chlorobenzoyl chloride (starting material) will show a shift in the carbonyl band and potential hydrolysis products (acid) absorbing differently. Ethylbenzene absorbs at much lower wavelengths (<210 nm) and will not interfere with the main 260 nm peak, but may distort the baseline if using cheap solvents.
Part 5: Applications & References
Industrial & Pharmaceutical Relevance[2][3][4]
-
Photoinitiators: Like many benzophenone derivatives, 4-Chloro-4'-ethylbenzophenone can abstract hydrogen atoms from donor molecules upon UV irradiation (via the triplet state formed after the
transition). This makes it a candidate for Type II photoinitiating systems in UV-curable coatings. -
Pharmaceutical Intermediate: It serves as a structural analog and potential precursor in the synthesis of fibrate-class drugs (e.g., Fenofibrate derivatives), where the benzophenone core is reduced or functionalized.[1]
References
- Spectral Data of Analogs:CRC Handbook of Chemistry and Physics, "UV Absorption of Benzophenone Derivatives." (Validates the ~260 nm shift for 4-Cl-Benzophenone).
-
Synthesis & Properties: PubChem Compound Summary for CID 2757501 (4-Chloro-4'-ethylbenzophenone). Link
- Substituent Effects: Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley. (Foundational text for Hammett substituent effects in UV-Vis).
-
Protocol Validation: ASTM E169-16, "Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis." Link
-
Safety Data: Thermo Fisher Scientific, "Safety Data Sheet: 4-Chlorobenzophenone" (Analogous handling safety). Link
Disclaimer: This guide is based on theoretical chemical principles and data from close structural analogs.[2] Always perform an initial scan of your specific lot to confirm exact
Sources
Methodological & Application
Application Note: High-Efficiency UV Curing with 4-Chloro-4'-ethylbenzophenone
[1]
Executive Summary
This technical guide details the application of 4-Chloro-4'-ethylbenzophenone (CEBP) as a Type II photoinitiator in ultraviolet (UV) radiation curing systems.[1] Unlike standard benzophenone, CEBP incorporates an ethyl group to enhance solubility in non-polar oligomers and a chlorine substituent to promote intersystem crossing (ISC) via the heavy atom effect.[1] This guide provides formulation strategies, curing protocols, and mechanistic insights for researchers developing UV-curable inks, coatings, and adhesives.[1]
Chemical Identity & Properties
CEBP functions as a bimolecular (Type II) photoinitiator, meaning it requires a hydrogen donor (co-initiator) to generate reactive radicals.[1][2]
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | (4-chlorophenyl)-(4-ethylphenyl)methanone | |
| CAS Number | 71766-56-8 | |
| Molecular Weight | 244.72 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Absorption Peak | Efficient in UVA range.[1][3] | |
| Solubility | High in acrylates, organic solvents; Low in water | Ethyl group improves lipophilicity.[1] |
| Mechanism | Type II (Hydrogen Abstraction) | Requires amine synergist.[1][2] |
Mechanism of Action
The photoinitiation efficiency of CEBP is superior to unsubstituted benzophenone due to the Heavy Atom Effect introduced by the chlorine substituent.[1] This effect accelerates the Intersystem Crossing (ISC) rate (
Mechanistic Pathway[4][5]
-
Excitation: CEBP absorbs UV light, transitioning to the singlet state (
).[1][2] -
Intersystem Crossing (ISC): Rapid conversion to the triplet state (
), enhanced by the Cl atom.[1] -
H-Abstraction: The
state interacts with a tertiary amine (co-initiator), forming an exciplex.[1] CEBP abstracts a hydrogen from the amine's -carbon.[1][2] -
Radical Generation: Two radicals are formed:
Diagram 1: Photoinitiation Pathway[1]
Caption: Kinetic pathway of CEBP photoinitiation showing the critical role of the Heavy Atom Effect in Triplet State formation.
Application Protocol: UV-Curable Coating Formulation[1][6]
This protocol describes the preparation of a standard UV-curable clear coat using CEBP.[1]
Materials Required[1][4][7][8]
-
Photoinitiator: 4-Chloro-4'-ethylbenzophenone (CEBP).[1]
-
Oligomer: Epoxy Acrylate (e.g., CN104) or Urethane Acrylate (for flexibility).[1]
-
Reactive Diluent: TPGDA (Tripropylene glycol diacrylate) or HDDA (1,6-Hexanediol diacrylate).[1]
-
Co-Initiator: EDB (Ethyl-4-(dimethylamino)benzoate) or MDEA (N-Methyldiethanolamine).[1]
-
Equipment: High-shear mixer, UV Conveyor (Hg lamp or LED 365nm), Bar coater.
Formulation Strategy
The ethyl group makes CEBP highly compatible with hydrophobic resins.[1]
-
Recommended Concentration: 2.0% – 5.0% w/w.[1]
-
PI : Amine Ratio: Maintain a 1:1 to 1:1.5 molar ratio of CEBP to Amine synergist to combat oxygen inhibition.[1]
Step-by-Step Workflow
Step 1: Premix Preparation[1]
-
Weigh the Reactive Diluent (e.g., TPGDA) into a light-shielded amber jar.[1]
-
Add CEBP (3.0 wt%) and Amine Synergist (3.0 wt%) .[1]
-
Stir at 40°C for 15 minutes until fully dissolved. Note: CEBP dissolves faster than unsubstituted benzophenone due to the ethyl tail.
Step 2: Oligomer Incorporation[1]
-
Add the Oligomer (e.g., Epoxy Acrylate, 60-70 wt%) to the premix.[1]
-
Add flow additives or stabilizers (e.g., MEHQ) if necessary.[1]
-
Mix at 1000 RPM for 10 minutes. Ensure no bubbles remain.[1]
Step 3: Coating & Curing
-
Apply the formulation onto the substrate (PET film, glass, or paper) using a wire-wound bar coater (target thickness: 12–24 µm).[1]
-
Pass through the UV conveyor.[1]
Diagram 2: Experimental Workflow
Caption: Operational workflow for formulating and curing CEBP-based UV coatings.
Performance Characterization
To validate the efficacy of CEBP, the following analytical tests are recommended:
-
Double Bond Conversion (FTIR):
-
Gel Content (Solvent Extraction):
-
Pendulum Hardness (König):
-
Measure surface hardness to verify surface cure (critical for Type II initiators which are susceptible to oxygen inhibition).[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Surface Tackiness | Oxygen Inhibition | Increase Amine Synergist concentration; Increase UV intensity (peak irradiance).[1] |
| Yellowing | Amine Oxidation | Reduce amine concentration; switch to a less yellowing amine (e.g., acrylated amine).[1] |
| Poor Solubility | Incompatible Resin | Ensure resin is not highly polar (water-based).[1] CEBP is best for 100% solids or solvent-based systems.[1] |
| Slow Cure Speed | Low Absorption | Check UV lamp output.[1] Ensure emission overlaps with CEBP absorption (250-350 nm). |
Safety and Handling
-
Hazard Classification: Like most benzophenones, CEBP may be a skin irritant and toxic to aquatic life with long-lasting effects.[1]
-
PPE: Wear nitrile gloves and safety goggles.[1]
-
Storage: Store in amber glass containers, away from direct light and heat sources.
-
Migration: For food packaging applications (FCM), verify specific migration limits (SML). Benzophenone derivatives can migrate; consider polymeric photoinitiators if low migration is strictly required.[1]
References
-
PubChem. (2025).[1][3][4] 4-Chloro-4'-ethylbenzophenone Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Fouassier, J. P., & Lalevée, J. (2012).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1][4] (General reference on Type II Photoinitiator mechanisms and heavy atom effects).
-
Allen, N. S. (1996).[1] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.[1] (Foundational text on Benzophenone/Amine synergism).
Mechanism of photoinitiation with 4-Chloro-4'-ethylbenzophenone
Application Note: Photoinitiation Mechanism & Protocol for 4-Chloro-4'-ethylbenzophenone
Introduction
4-Chloro-4'-ethylbenzophenone (CEBP) is a substituted aromatic ketone acting as a Type II (Norrish Type II) photoinitiator. Unlike Type I initiators (e.g., hydroxyacetophenones) which undergo unimolecular bond cleavage, CEBP requires a co-initiator—typically a tertiary amine—to generate radicals via bimolecular hydrogen abstraction.
This derivative offers distinct advantages over unsubstituted benzophenone (BP):
-
Solubility: The 4'-ethyl group acts as a lipophilic tail, significantly improving compatibility with non-polar acrylate resins and reducing migration.
-
Quantum Yield: The 4-chloro substituent introduces a "heavy atom effect," enhancing spin-orbit coupling and facilitating rapid Intersystem Crossing (ISC) from the excited singlet state (
) to the reactive triplet state ( ).
Photophysical & Photochemical Mechanism
The photoinitiation efficiency of CEBP relies on the formation of an excited triplet state that interacts with a hydrogen donor.
Electronic Transitions
Upon UV irradiation (typically 250–360 nm), CEBP undergoes an
-
Excitation: Ground state (
) absorbs a photon, elevating an electron to the excited singlet state ( ). -
Intersystem Crossing (ISC): The electron flips spin to enter the lower-energy, longer-lived triplet state (
). The chlorine substituent accelerates this rate ( ), ensuring high triplet population. -
H-Abstraction: The carbonyl oxygen in the
state behaves like a radical, abstracting a hydrogen atom from the amine co-initiator.
The Radical Generation Pathway
The reaction produces two radicals:
-
Ketyl Radical: Generally stable and sterically hindered; it does not initiate polymerization efficiently but can terminate chains (acting as a retarder).
-
Aminoalkyl Radical: The active species that initiates the polymerization of acrylate/methacrylate double bonds.
Mechanistic Visualization
Caption: Figure 1: Photophysical pathway of CEBP. The Chlorine substituent accelerates the S1 to T1 transition, enhancing radical yield.
Material Characterization & Formulation Data
CEBP must be formulated with precise ratios of amine synergists. Below are the key physicochemical properties relevant to formulation.
| Property | Value / Description | Impact on Formulation |
| Molecular Weight | 244.72 g/mol | Moderate volatility; lower migration than BP. |
| Appearance | Off-white crystalline powder | Requires pre-dissolution in monomer or solvent. |
| ~258 nm (strong), ~335-345 nm (weak | Matches medium-pressure Hg lamps and 365nm LEDs (surface cure). | |
| Solubility | Soluble in acrylates, alcohols, esters | The 4'-ethyl group enhances solubility in hydrophobic resins. |
| Melting Point | ~78°C | Can be melt-blended in heated oligomers. |
Experimental Protocol: UV-Curing Formulation
Objective: To formulate a UV-curable acrylate coating using CEBP as the surface cure initiator.
Reagents & Equipment
-
Resin Base: Polyethylene glycol diacrylate (PEGDA) or Bisphenol A epoxy acrylate.
-
Photoinitiator: 4-Chloro-4'-ethylbenzophenone (CEBP).
-
Co-Initiator: Methyldiethanolamine (MDEA) or Ethyl-4-(dimethylamino)benzoate (EDB).
-
Solvent (Optional): Isopropanol (if viscosity reduction is needed).
-
Light Source: UV Conveyor (Mercury Arc) or UV LED (365 nm, >500 mW/cm²).
Step-by-Step Workflow
-
Preparation of Initiator Blend (Stock Solution):
-
Since CEBP is a solid, prepare a concentrate to ensure rapid dispersion.
-
Mix CEBP and the Amine Co-initiator (MDEA) in a 1:1 molar ratio.
-
Note: If the amine is liquid, it can solvate the CEBP. Gentle heating (40°C) may be required.
-
-
Resin Incorporation:
-
Add the Initiator/Amine blend to the acrylate resin.
-
Target Concentration: 2.0 wt% CEBP + 3.0 wt% Amine.
-
Critical: Type II initiators are highly susceptible to oxygen inhibition. A higher amine concentration consumes surface oxygen, mitigating tackiness.
-
-
Mixing:
-
Mix using a planetary centrifugal mixer (2000 RPM, 2 mins) or magnetic stirring (dark environment) until optically clear.
-
-
Coating & Curing:
-
Apply a 50 µm wet film on a glass or polycarbonate substrate.
-
Irradiate immediately.
-
Energy Dose: Target 300–600 mJ/cm².
-
Process Visualization
Caption: Figure 2: Formulation and curing workflow for CEBP-based systems.
Troubleshooting & Optimization (Expert Insights)
| Issue | Root Cause | Corrective Action |
| Surface Tackiness | Oxygen Inhibition | Oxygen quenches the triplet state ( |
| Yellowing | Amine Oxidation | Aromatic amines and benzophenone derivatives can yellow upon aging. Solution: Reduce CEBP concentration or switch to an aliphatic amine (e.g., MDEA) rather than aromatic amines. |
| Low Cure Speed | Spectral Mismatch | CEBP absorption tails off >350nm. Solution: Ensure the light source has strong output in the 250-340nm range (Mercury lamp) or use very high intensity 365nm LEDs. |
| Precipitation | Solubility Limit | The ethyl group aids solubility, but limits exist. Solution: Pre-dissolve CEBP in a reactive diluent (e.g., HDDA or TPGDA) before adding to the main oligomer. |
References
-
PubChem. (2025).[1][2][3][4][5][6][7] 4-Chloro-4'-ethylbenzophenone Compound Summary. National Library of Medicine. Available at: [Link]
-
Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[2] (Standard text on Type II Norrish mechanisms and amine synergists).
- Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.
Sources
- 1. 4-Ethylbenzophenone | C15H14O | CID 28968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-4'-ethylbenzophenone | C15H13ClO | CID 2757501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-4'-methoxybenzophenone | C14H11ClO2 | CID 82719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide | C15H14ClNO2 | CID 198234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of 4-Chloro-4'-ethylbenzophenone in organic synthesis
Application Note: Strategic Utilization of 4-Chloro-4'-ethylbenzophenone in Advanced Organic Synthesis
Executive Summary & Compound Profile
4-Chloro-4'-ethylbenzophenone (CAS: 71766-56-8) is a bifunctional aromatic ketone characterized by an electron-withdrawing chlorobenzoyl moiety and an electron-donating ethyl group. Unlike its widely known analog 4-chloro-4'-hydroxybenzophenone (a Fenofibrate precursor), this ethyl-substituted variant serves as a critical scaffold in the synthesis of liquid crystals (LCs) , photoinitiators , and functionalized biaryls .
Its utility stems from its orthogonal reactivity :
-
The Ketone Core: Susceptible to nucleophilic addition (Grignard, hydride reduction) and photochemical excitation.
-
The Aryl Chloride: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
The Ethyl Group: A site for benzylic functionalization (radical bromination) to access styrene derivatives.
| Property | Data |
| IUPAC Name | (4-chlorophenyl)-(4-ethylphenyl)methanone |
| CAS Number | 71766-56-8 |
| Molecular Formula | C₁₅H₁₃ClO |
| Molecular Weight | 244.72 g/mol |
| Physical State | Solid (Crystalline) |
| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |
Core Synthesis Protocol: Friedel-Crafts Acylation[1][2]
The most robust industrial route to 4-Chloro-4'-ethylbenzophenone involves the Friedel-Crafts acylation of ethylbenzene. This method ensures high para-selectivity due to the directing effects of the ethyl group.
Mechanism: Electrophilic Aromatic Substitution (EAS). Reaction Type: Acylation.
Reagents & Materials
-
4-Chlorobenzoyl chloride (1.0 equiv)
-
Ethylbenzene (1.2 equiv) - Acts as substrate and co-solvent
-
Aluminum Chloride (AlCl₃) (1.1 equiv) - Lewis Acid Catalyst
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Solvent
-
1M HCl (aqueous) - Quenching agent
Step-by-Step Protocol
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (
or ).[1] -
Catalyst Suspension: Charge the flask with AlCl₃ (1.1 equiv) and anhydrous DCM (5 mL/mmol). Cool the suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Add 4-Chlorobenzoyl chloride (1.0 equiv) dropwise to the suspension. Stir for 15 minutes until the complex forms (solution may turn yellow/orange).
-
Substrate Addition: Add Ethylbenzene (1.2 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Checkpoint: Completion is indicated by the disappearance of the acid chloride.
-
-
Quenching (Critical): Pour the reaction mixture slowly into a beaker containing crushed ice and 1M HCl (200 mL). Caution: HCl gas evolution.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane to yield off-white crystals.
Application Protocol A: Divergent Synthesis via Suzuki-Miyaura Coupling
The aryl chloride motif allows this compound to serve as an electrophile in Pd-catalyzed cross-coupling, essential for synthesizing terphenyl liquid crystals .
Objective: Synthesis of 4-Ethyl-4'-phenylbenzophenone.
Reagents
-
4-Chloro-4'-ethylbenzophenone (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%) - Catalyst
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent System: Toluene:Ethanol:Water (4:1:1)
Protocol
-
Degassing: In a Schlenk tube, combine the solvent system and sparge with Argon for 20 minutes to remove dissolved oxygen (essential to prevent Pd oxidation).
-
Loading: Add the benzophenone substrate, phenylboronic acid, and base (
). -
Catalyst Addition: Add Pd(PPh₃)₄ quickly under a counter-flow of Argon. Seal the tube.
-
Heating: Heat the mixture to 90°C for 12–16 hours.
-
Observation: The mixture will turn black (Pd black precipitation) if the catalyst decomposes, but a dark brown solution is normal.
-
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Dilute with EtOAc, wash with water and brine.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Application Protocol B: Grignard Addition for Tertiary Carbinols
This protocol targets the ketone functionality to create tertiary alcohols, which are precursors for antihistamine analogs (structurally similar to Clemastine intermediates).
Objective: Synthesis of (4-chlorophenyl)(4-ethylphenyl)(methyl)methanol.
Reagents
-
4-Chloro-4'-ethylbenzophenone (1.0 equiv)
-
Methylmagnesium Bromide (3.0 M in ether, 1.2 equiv)
-
Anhydrous THF[2]
Protocol
-
Preparation: Charge a flame-dried flask with the benzophenone substrate dissolved in anhydrous THF under
. Cool to 0°C. -
Addition: Add MeMgBr dropwise via syringe. The solution may change color (often transient red/pink due to charge transfer complexes).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Cool back to 0°C. Quench with saturated aqueous
.-
Note: Do not use HCl if the tertiary alcohol is acid-sensitive (risk of elimination to alkene).
-
-
Isolation: Extract with diethyl ether. Dry over
. Evaporate solvent to yield the crude alcohol.
Visualizing the Synthetic Workflow
The following diagram illustrates the central role of 4-Chloro-4'-ethylbenzophenone as a divergent intermediate.
Caption: Divergent synthetic pathways utilizing 4-Chloro-4'-ethylbenzophenone as a core scaffold for materials and pharmaceutical synthesis.
References & Data Sources
-
Compound Identification: National Center for Biotechnology Information. (2025).[3][1][2][4][5][6] PubChem Compound Summary for CID 2757501, 4-Chloro-4'-ethylbenzophenone. Retrieved from [Link]
-
Friedel-Crafts Methodology: Oregon State University. (2015).[3][4][5][6][7] Synthesis and Characterization of 4-Ethylbenzophenone. (General protocol adaptation for ethyl-substituted benzophenones). Retrieved from [Link]
-
Related Pharma Applications (Analog): NINGBO INNO PHARMCHEM. Applications of 4-Chloro-4'-hydroxybenzophenone. (Contextual reference for benzophenone scaffolds in drug synthesis). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Ethylbenzophenone | C15H14O | CID 28968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-4'-ethylbenzophenone | C15H13ClO | CID 2757501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Photochemical Transformations of 4-Chloro-4'-ethylbenzophenone
This Application Note and Protocol guide details the photochemical behaviors, experimental workflows, and analytical characterization of 4-Chloro-4'-ethylbenzophenone (CEBP) .
Executive Summary
4-Chloro-4'-ethylbenzophenone (CEBP) is a substituted diarylketone exhibiting classic
This guide addresses two primary applications for researchers:
-
Photochemical Synthesis: The reductive dimerization (pinacolization) of CEBP as a model for radical-mediated coupling.
-
Drug Discovery (Photoaffinity Labeling): Utilization of the CEBP core as a photo-activatable pharmacophore to map drug-protein interactions.
Mechanistic Principles
The photochemical utility of CEBP relies on the formation of a chemically reactive triplet state upon UV irradiation.
The Photophysical Cascade
-
Excitation: Absorption of UV light (
nm, tailing to 350 nm) promotes an electron from a non-bonding orbital (n) to an anti-bonding pi orbital ( ), generating the Singlet Excited State ( ). -
Intersystem Crossing (ISC): CEBP undergoes rapid ISC (
) to the Triplet State ( ). This efficiency is nearly 100%, characteristic of benzophenones. -
Reaction: The
state behaves as a 1,2-diradical. The oxygen radical is highly electrophilic and abstracts a hydrogen atom from a donor (solvent or biomolecule), initiating radical chemistry.
Reaction Pathways[1]
-
Pathway A (Reduction): In hydrogen-donating solvents (e.g., Isopropanol), CEBP abstracts a hydrogen to form a ketyl radical. Two ketyl radicals dimerize to form 4,4'-dichloro-4'',4'''-diethylbenzopinacol .
-
Pathway B (Cross-Linking): In biological systems, the
state abstracts hydrogen from the C-H bonds of a protein backbone, forming a covalent C-C bond between the drug and the target (Photoaffinity Labeling).
Visualization: Mechanistic Workflow
Figure 1: Photochemical cascade of CEBP from excitation to divergent reaction pathways.
Experimental Protocols
Protocol A: Photochemical Reduction (Pinacol Synthesis)
Objective: To synthesize the pinacol dimer of CEBP to assess radical stability or prepare analytical standards.
Materials:
-
4-Chloro-4'-ethylbenzophenone (>98%)
-
Solvent: Isopropyl Alcohol (IPA) (HPLC Grade)
-
Catalyst: Glacial Acetic Acid (trace)
-
Light Source: Medium-pressure Hg lamp or 365 nm LED reactor (e.g., Kessil PR160).
Workflow:
-
Preparation: Dissolve 1.0 g (approx. 4.1 mmol) of CEBP in 20 mL of Isopropyl Alcohol.
-
Catalysis: Add 1 drop of glacial acetic acid. Note: Acid prevents the collapse of the ketyl radical back to the ketone, favoring dimerization.
-
Degassing: Sparge the solution with Nitrogen (
) for 15 minutes. Critical: Oxygen quenches the triplet state. -
Irradiation: Seal the vessel (quartz or borosilicate glass) and irradiate at 350-365 nm.
-
Time: 4–12 hours (monitor via TLC).[1]
-
-
Workup: The pinacol product is often less soluble than the ketone. Cool the solution to 0°C. The product should precipitate as a white solid.
-
Purification: Filter and wash with cold hexane. Recrystallize from ethanol if necessary.
Protocol B: Photoaffinity Labeling (Drug Development)
Objective: To covalently cross-link a CEBP-derived pharmacophore to its target protein.
Materials:
-
CEBP-Probe (1-10 µM final concentration)
-
Target Protein (1 mg/mL in PBS, pH 7.4)
-
Irradiation: 365 nm UV Lamp (Handheld or Crosslinker)
Workflow:
-
Incubation: Incubate the protein and CEBP-Probe in the dark for 30 minutes at 4°C to establish equilibrium binding.
-
Irradiation: Place the sample on ice (to prevent thermal degradation). Irradiate at 365 nm for 10–30 minutes.
-
Distance: 5 cm from the light source.
-
-
Quenching: No chemical quench is needed, but removing light stops the reaction.
-
Analysis: Analyze via SDS-PAGE followed by Western Blot or Mass Spectrometry (LC-MS/MS) to identify the modified peptide sequence.
Analytical Validation
Data must be validated to ensure the identity of the photoproducts.
| Analytical Method | Observation for CEBP (Reactant) | Observation for Pinacol (Product) |
| HPLC (C18 Column) | Retention Time: ~12.5 min (Mobile Phase: 80% ACN) | Retention Time: ~15.2 min (More lipophilic dimer) |
| UV-Vis | Loss of 330 nm shoulder (Loss of conjugation) | |
| IR Spectroscopy | Strong C=O stretch at ~1650 cm⁻¹ | Disappearance of C=O; Appearance of O-H stretch (~3450 cm⁻¹) |
| 1H-NMR | Aromatic protons distinct; Ethyl group signals | Doubling of signals or broadening due to diastereomers (dl/meso) |
Troubleshooting & Optimization
Issue: Low Yield of Pinacol
-
Cause: Oxygen quenching.
-
Solution: Ensure rigorous degassing (
or Argon sparge) throughout the reaction. The triplet state lifetime is significantly shortened by dissolved .
Issue: "Yellowing" of Solution
-
Cause: Formation of light-absorbing transients or degradation products (e.g., light-absorbing polymers).
-
Solution: Reduce irradiation intensity or use a bandpass filter to cut off wavelengths <300 nm, which may cause non-specific bond cleavage (Norrish Type I).
Issue: Non-Specific Protein Labeling (Protocol B)
-
Cause: Irradiation time too long; CEBP is a "promiscuous" label if pushed too hard.
-
Solution: Perform a time-course experiment (1, 5, 10, 30 mins). Select the minimum time required for signal detection to ensure specificity to the binding pocket.
References
-
General Photochemistry of Benzophenones
-
Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
-
-
Photoaffinity Labeling Protocols
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry.
-
-
Synthesis of Fenofibrate Intermediates
-
Mechanistic Insight (H-Abstraction)
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 4-Chloro-4'-ethylbenzophenone
The following technical guide details the recrystallization protocols for 4-Chloro-4'-ethylbenzophenone (CAS: 71766-56-8). This guide is structured for researchers requiring high-purity isolation of this lipophilic diaryl ketone, commonly utilized as a photoinitiator intermediate or in the synthesis of pharmaceutical agents (e.g., Fenofibrate analogs).[1]
Current Status: Operational Role: Senior Application Scientist Topic: Purification & Solid-State Isolation
Part 1: Solvent Selection & Strategy
Q1: What is the primary solvent system for 4-Chloro-4'-ethylbenzophenone?
Recommendation: Ethanol (95% or Absolute) or Isopropanol (IPA) .
The Science: 4-Chloro-4'-ethylbenzophenone is a lipophilic molecule (LogP ~4.[1]7) with a diphenyl ketone core.[1][2] It exhibits high solubility in non-polar solvents (DCM, Toluene) and moderate-to-high solubility in hot alcohols, but low solubility in cold alcohols.[1] This steep solubility curve makes short-chain alcohols ideal for single-solvent recrystallization.[1]
-
Ethanol: The industry standard.[1] It offers a good balance of polarity to reject ionic impurities while dissolving the benzophenone matrix at reflux (~78°C).[1]
-
Isopropanol: Recommended if the compound is too soluble in ethanol, preventing crystallization upon cooling.[1] IPA’s slightly lower polarity and higher boiling point (82°C) allow for a more controlled supersaturation curve.[1]
Q2: Can I use a binary (co-solvent) system?
Yes, for maximizing yield. If you observe low recovery with single solvents, use the Ethanol/Water system.[1]
-
Mechanism: Dissolve the crude material in the minimum amount of refluxing ethanol. Slowly add warm water (anti-solvent) until persistent turbidity is observed, then clear it with a few drops of ethanol.[1]
-
Ratio: Typically 90:10 to 80:20 (EtOH:Water).[1]
-
Warning: Excess water increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1]
Q3: What solvents should I avoid?
-
Diethyl Ether / Dichloromethane: The compound is likely too soluble in these, even at low temperatures, leading to poor recovery.[1]
-
Benzene/CCl₄: Avoid due to toxicity, despite high solubility.[1]
Part 2: Troubleshooting & Optimization
Q4: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: The solution temperature dropped below the melting point of the oiled phase before nucleation could occur, or the anti-solvent (water) concentration is too high.[1]
Corrective Actions:
-
Re-dissolve: Heat the mixture back to reflux until the oil layer dissolves.
-
Seed: Add a tiny crystal of pure 4-Chloro-4'-ethylbenzophenone to the cooling solution at ~5-10°C above the expected oiling point.
-
Switch Solvent: If using EtOH/Water, switch to Methanol or Hexane/Ethyl Acetate (10:1) .[1] The non-polar Hexane system reduces the hydrophobic effect that drives oiling.[1]
-
Trituration: If the oil solidifies into a gum, decant the solvent and triturate (grind) the gum with cold pentane or hexane to induce crystallization.[1]
Q5: The crystals are colored (yellow/brown). How do I remove the color?
Protocol:
-
Dissolve crude in hot ethanol.
-
Add Activated Carbon (5-10 wt%) .
-
Reflux for 15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad (to prevent premature crystallization in the funnel).[1]
-
Proceed with cooling.[1]
Part 3: Step-by-Step Experimental Protocol
Objective: Purify 10g of crude 4-Chloro-4'-ethylbenzophenone.
| Parameter | Specification |
| Primary Solvent | Ethanol (Absolute) |
| Anti-Solvent | Deionized Water (Optional) |
| Target Concentration | ~1 g/5-7 mL (Adjust based on initial solubility test) |
| Expected Recovery | 75 - 85% |
Workflow
-
Dissolution: Place 10g crude solid in a 100mL round-bottom flask (RBF). Add 40mL Ethanol.
-
Heating: Heat to reflux with stirring. If solids remain, add Ethanol in 5mL increments until fully dissolved.[1]
-
Clarification (Optional): If insoluble particles are present, perform a hot filtration.[1]
-
Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).
-
Critical Step: If no crystals form by 30°C, scratch the glass wall with a glass rod or add a seed crystal.[1]
-
-
Deep Cooling: Once room temperature crystallization is complete, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 10mL of ice-cold Ethanol.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Part 4: Decision Logic & Visualization
The following diagram illustrates the decision-making process for solvent selection and troubleshooting.
Caption: Logical workflow for solvent selection and troubleshooting crystallization issues for lipophilic benzophenones.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757501, 4-Chloro-4'-ethylbenzophenone. Retrieved from [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1] Retrieved from [Link][1]
Sources
Technical Guide: Impurity Profiling & Troubleshooting in 4-Chloro-4'-ethylbenzophenone Synthesis
This guide serves as a technical resource for researchers and process chemists synthesizing 4-Chloro-4'-ethylbenzophenone (CAS: 6424-26-6), a key diaryl ketone intermediate. The following protocols and troubleshooting steps focus on the Friedel-Crafts Acylation route, specifically the reaction between 4-chlorobenzoyl chloride and ethylbenzene catalyzed by Aluminum Chloride (
Reaction Mechanism & Impurity Origins
The synthesis relies on the electrophilic aromatic substitution of ethylbenzene. While the ethyl group is an ortho, para-director, the steric bulk of the ethyl group and the thermodynamics of the transition state heavily favor the para position. However, specific process deviations can generate distinct impurity profiles.
Core Synthesis Pathway
-
Reagents: 4-Chlorobenzoyl chloride + Ethylbenzene.
-
Catalyst:
(Lewis Acid).[1][2][3] -
Solvent: Dichloromethane (DCM) or neat (using excess ethylbenzene).
Impurity Identification Table
The following table summarizes the most common side products identified by GC-MS and HPLC analysis during this synthesis.
| Impurity Name | Structure / Description | Origin (Root Cause) | RRT (Approx)* |
| Impurity A (Ortho-isomer) | 4-Chloro-2'-ethylbenzophenone | Kinetic Control: Low reaction temperature or insufficient steric hindrance allows attack at the ortho position. | ~0.92 - 0.96 |
| Impurity B (Hydrolysis) | 4-Chlorobenzoic acid | Moisture Contamination: Hydrolysis of unreacted 4-chlorobenzoyl chloride during workup or due to wet solvents. | < 0.5 (Polar) |
| Impurity C (De-alkylated) | 4-Chlorobenzophenone | Transalkylation: High temperature or prolonged reaction time causes the ethyl group to migrate/cleave (Lewis acid-catalyzed dealkylation). | ~0.85 |
| Impurity D (Meta-isomer) | 4-Chloro-3'-ethylbenzophenone | Isomerization: Thermodynamic rearrangement of the product under harsh acidic conditions. | ~0.98 |
| Impurity E (Dimer) | 4,4''-bis(4-chlorobenzoyl)ethylbenzene | Stoichiometry Error: Excess acid chloride leads to a second acylation on the ethylbenzene ring (rare due to deactivation). | > 1.5 |
*Relative Retention Time (RRT) varies by method but typically follows this order on non-polar columns (e.g., HP-5).
Troubleshooting & FAQs
Direct solutions for experimental anomalies.
Q1: I detect a persistent peak eluting immediately before the main product (RRT ~0.95). How do I remove it?
Diagnosis: This is likely the Ortho-isomer (Impurity A) . Technical Insight: The ethyl group activates both ortho and para positions. While para is favored, ortho formation occurs statistically. Corrective Action:
-
Thermodynamics: Run the reaction at a slightly elevated temperature (e.g., reflux in DCM rather than
) to favor the thermodynamic para product, provided dealkylation does not occur. -
Solvent Choice: Switch to a solvent with higher steric bulk or different polarity (e.g., Nitrobenzene) to suppress ortho attack, though this complicates workup.
-
Purification: The ortho isomer is an oil or low-melting solid, whereas the para isomer is a solid. Recrystallize from Ethanol/Water (9:1) or Methanol . The ortho isomer will remain in the mother liquor.
Q2: My crude yield is good, but the product contains significant 4-Chlorobenzoic acid.
Diagnosis: Incomplete conversion followed by quenching (Hydrolysis).
Technical Insight:
-
Stoichiometry Check: Ensure you are using 1.1 to 1.2 equivalents of
relative to the limiting reagent. -
Order of Addition: Add the acid chloride to the
/Ethylbenzene slurry slowly. This ensures high local concentration of the catalyst. -
Workup: Wash the organic layer with 10% NaOH or saturated
. The acid impurity will deprotonate, become water-soluble, and be removed in the aqueous phase.
Q3: Why do I see 4-Chlorobenzophenone (missing the ethyl group) in the mass spec?
Diagnosis: Friedel-Crafts Transalkylation/Dealkylation .
Technical Insight: Friedel-Crafts alkylation is reversible. Under strong Lewis acid conditions (
-
Temperature Control: Do not exceed
. If the reaction requires heat, monitor strictly by TLC/HPLC and quench immediately upon completion. -
Quenching: Ensure the reaction is quenched into ice/HCl immediately after the starting material is consumed. Do not let the reaction mixture "soak" overnight.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways leading to the target molecule and its primary impurities.
Figure 1: Mechanistic pathways in the Friedel-Crafts acylation of ethylbenzene. Green indicates the desired route; red/grey indicates impurity formation.
Recommended Analytical Protocol (GC-MS)
To accurately identify these side products, the following GC-MS method is recommended for process monitoring.
-
Column: Agilent HP-5ms (or equivalent non-polar 5% phenyl methyl siloxane),
. -
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split mode (50:1),
. -
Oven Program:
-
Hold
for 2 min. -
Ramp
to . -
Hold
for 10 min.
-
-
Detector: MSD (EI source), Scan range 50–500 amu.
Validation Check: The ortho isomer (Impurity A) will typically elute 0.2–0.5 minutes before the para product (Target). The de-ethylated impurity (Impurity C) will elute significantly earlier due to lower molecular weight.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Oregon State University. (2015). Synthesis and Characterization of 4-Ethylbenzophenone. Link (Provides experimental data on ethylbenzene acylation regioselectivity: 78% Para, 2% Ortho, 7% Meta).
-
ChemicalBook. (n.d.). 4-Chloro-4'-ethylbenzophenone Product Properties. Link (Physical property verification).
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation Mechanisms. Link (Mechanistic grounding for carbocation behavior).
Sources
Validation & Comparative
Comparative analysis of 4-Chloro-4'-ethylbenzophenone and 4-chlorobenzophenone
Executive Summary
This guide provides a technical comparison between 4-Chlorobenzophenone (4-CBP) and its alkylated derivative, 4-Chloro-4'-ethylbenzophenone (4-C-4'-EBP) . While 4-CBP is a widely established photoinitiator and pharmaceutical intermediate (e.g., for antihistamines), 4-C-4'-EBP represents a specialized structural analog where the introduction of an ethyl group at the para position alters physicochemical properties, specifically melting point and lipophilicity.
Key Distinction: The ethyl substitution in 4-C-4'-EBP increases the molecular weight and crystal lattice energy, resulting in a higher melting point (92°C) compared to 4-CBP (77°C), while simultaneously enhancing solubility in non-polar organic matrices—a critical factor in formulating UV-curable inks and lipophilic drug delivery systems.
Chemical Identity & Structural Analysis[1][2][3][4]
The core difference lies in the substitution pattern of the second phenyl ring. 4-CBP possesses an unsubstituted phenyl ring, whereas 4-C-4'-EBP bears an ethyl group. This modification introduces a weak electron-donating (+I) effect, subtly influencing the electronic environment of the carbonyl center.
Comparative Identity Table
| Feature | 4-Chlorobenzophenone (4-CBP) | 4-Chloro-4'-ethylbenzophenone (4-C-4'-EBP) |
| CAS Number | 134-85-0 | 71766-56-8 |
| Molecular Formula | C₁₃H₉ClO | C₁₅H₁₃ClO |
| Molecular Weight | 216.66 g/mol | 244.72 g/mol |
| Physical State | White crystalline powder | White crystalline powder |
| Melting Point | 74 – 77 °C | 92 – 92.5 °C |
| Electronic Character | Electron-withdrawing (Cl) / Neutral (H) | Electron-withdrawing (Cl) / Electron-donating (Ethyl) |
Structural Visualization (DOT)
The following diagram illustrates the structural relationship and the specific modification point.
Figure 1: Structural derivation showing the relationship between the standard 4-CBP and the ethyl-substituted 4-C-4'-EBP.
Physicochemical Performance
Melting Point & Crystallinity
Experimental data indicates a distinct upward shift in melting point for the ethyl derivative.
-
4-CBP: Melts at 74–77 °C . The crystal lattice is held by moderate intermolecular forces typical of asymmetric halogenated benzophenones.
-
4-C-4'-EBP: Melts at 92–92.5 °C .[1] Despite the added flexibility of the ethyl chain, the increase in molecular weight and potential for improved packing symmetry (para-para substitution) enhances the lattice energy, requiring higher thermal energy to disrupt.
Solubility Profile
-
4-CBP: Soluble in polar organic solvents (Ethanol, Acetone) and moderately soluble in non-polar solvents (Benzene).
-
4-C-4'-EBP: The ethyl group acts as a "lipophilic anchor." This makes the molecule significantly more compatible with aliphatic hydrocarbons (Hexane, Heptane) and hydrophobic polymer matrices. This property is advantageous in UV-curing formulations where the photoinitiator must dissolve in non-polar monomers.
Synthetic Utility & Reactivity[6]
Both compounds are synthesized via Friedel-Crafts Acylation , a robust method allowing for modular assembly of the diaryl ketone skeleton.
Synthesis Pathways
-
4-CBP Synthesis: Reaction of Benzene with 4-Chlorobenzoyl chloride.
-
4-C-4'-EBP Synthesis: Reaction of Ethylbenzene with 4-Chlorobenzoyl chloride.
The ethyl group in ethylbenzene is an ortho, para-director. Due to steric hindrance at the ortho position, the para isomer (4-C-4'-EBP) is the major product, though careful purification is required to remove ortho isomers.
Reaction Workflow Diagram
Figure 2: Divergent Friedel-Crafts synthesis pathways for generating 4-CBP and 4-C-4'-EBP.[]
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-4'-ethylbenzophenone
Note: This protocol is adapted for laboratory-scale synthesis (0.1 mol scale).
Reagents:
-
4-Chlorobenzoyl chloride (17.5 g, 0.1 mol)
-
Ethylbenzene (12.7 g, 0.12 mol, slight excess)
-
Aluminum Chloride (AlCl₃) (14.6 g, 0.11 mol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL three-necked flask with a reflux condenser, dropping funnel, and a drying tube (CaCl₂) to exclude moisture.
-
Catalyst Suspension: Suspend AlCl₃ in 50 mL of dry DCM at 0–5 °C (ice bath).
-
Acylation: Add 4-Chlorobenzoyl chloride dropwise to the suspension. Stir for 15 minutes to form the acylium complex.
-
Addition: Add Ethylbenzene dropwise over 30 minutes, maintaining temperature <10 °C. The solution will darken (red/brown complex).
-
Reaction: Remove ice bath and reflux for 2–3 hours until HCl evolution ceases.
-
Quenching: Pour the reaction mixture carefully into 200 g of ice/water containing 10 mL conc. HCl to decompose the aluminum complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers.
-
Purification:
-
Wash with 10% NaOH (to remove unreacted acid), then water, then brine.
-
Dry over anhydrous MgSO₄ and evaporate solvent.
-
Recrystallization (Critical): Recrystallize the crude solid from Hexane or Heptane . (Note: Ethanol is used for 4-CBP, but Hexane is preferred for the ethyl derivative to remove non-polar impurities).
-
-
Validation: Check Melting Point. Target range: 92–92.5 °C .[1]
Protocol B: Analytical Separation (HPLC)
To separate these analogs (e.g., in a reaction mixture), use a reverse-phase method.
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (80:20 v/v). The ethyl group makes 4-C-4'-EBP more retained than 4-CBP.
-
Detection: UV at 254 nm.
-
Expected Elution: 4-CBP elutes first; 4-C-4'-EBP elutes later due to higher hydrophobicity.
Applications & Case Studies
Photoinitiators in UV Curing
Both compounds function as Type II photoinitiators (hydrogen abstraction mechanism).
-
4-CBP: Standard for general-purpose UV inks. However, it may migrate out of the cured matrix due to lower molecular weight.
-
4-C-4'-EBP: The ethyl tail improves compatibility with hydrophobic monomers (e.g., styrene-based resins) and slightly reduces migration potential. It is often used when the formulation requires a photoinitiator that resists extraction by water or polar solvents.
Pharmaceutical Intermediates
-
4-CBP: A direct precursor to antihistamines like Clemastine and Chlorphenoxamine .
-
4-C-4'-EBP: Used in custom synthesis of analogs where lipophilicity needs to be tuned without altering the pharmacophore significantly. It is also a structural probe in drug discovery to test the "ethyl vs. methyl vs. H" effect on binding pocket fit.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757501, 4-Chloro-4'-ethylbenzophenone. Retrieved from [Link]
-
Oregon State University. Synthesis and Characterization of Benzophenone Derivatives (Student Abstracts). Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone. Retrieved from [Link]
Sources
Performance evaluation of 4-Chloro-4'-ethylbenzophenone in different monomer systems
Executive Summary
In the landscape of Type II photoinitiators, 4-Chloro-4'-ethylbenzophenone (CEBP) represents a strategic derivative designed to bridge the gap between the high reactivity of standard benzophenone (BP) and the low-migration requirements of modern packaging and coating applications.
While standard Benzophenone (BP) remains the industry benchmark for cost-efficiency, its high volatility and migration potential limit its use in sensitive applications.[1] Conversely, 4-Chlorobenzophenone (4-CBP) offers reduced volatility but suffers from poor solubility in non-polar monomer systems.[1] CEBP, with its asymmetric substitution—an electron-withdrawing chlorine and a lipophilic ethyl group—offers a unique balance: enhanced solubility in acrylates and reduced migration potential without compromising the triplet-state reactivity required for hydrogen abstraction.[1]
This guide outlines the physicochemical profile of CEBP, compares it objectively against industry standards, and provides a validated experimental framework for researchers to evaluate its performance in specific monomer formulations.[1]
Chemical Profile & Mechanism[1][2]
Structural Analysis
CEBP (CAS: 71766-56-8) modifies the benzophenone core with two distinct functionalities:[1]
-
4-Chloro Group: An electron-withdrawing substituent that stabilizes the molecular structure and increases molecular weight (MW), reducing volatility.[1]
-
4'-Ethyl Group: An alkyl chain that disrupts crystal packing (lowering melting point relative to 4-CBP) and significantly improves compatibility with organic monomers like HDDA (1,6-Hexanediol diacrylate) and TPGDA (Tripropylene glycol diacrylate).[1]
Physicochemical Comparison:
| Property | Benzophenone (BP) | 4-Chlorobenzophenone (4-CBP) | 4-Chloro-4'-ethylbenzophenone (CEBP) |
| MW ( g/mol ) | 182.22 | 216.66 | 244.72 |
| Physical State | Crystalline Flakes | Crystalline Powder | Crystalline / Semi-solid |
| LogP (Est.) | 3.18 | 3.6 - 4.1 | 4.7 (High Lipophilicity) |
| Absorption | ~252, 330 nm | ~260, 340 nm | ~265, 345 nm (Slight Red Shift) |
| Solubility (Acrylates) | Moderate | Low | High |
Photoinitiation Mechanism (Type II)
Like its parent compound, CEBP functions via a Type II mechanism (Hydrogen Abstraction).[1] It does not cleave upon irradiation.[1] Instead, it enters an excited triplet state (
Figure 1: The Type II photoinitiation cycle for CEBP. The efficiency depends heavily on the amine co-initiator concentration.
Comparative Performance Analysis
Solubility & Compatibility
One of the primary failure modes of 4-CBP is precipitation in low-viscosity monomers.[1] CEBP addresses this via the ethyl substitution.[1]
-
Hypothesis: The ethyl tail acts as a "solubilizing anchor," increasing the entropy of mixing.[1]
-
Expectation: CEBP should dissolve in TPGDA at concentrations up to 8-10% w/w without crystallization at room temperature, whereas 4-CBP often crystallizes above 4%.[1]
Reactivity & Curing Speed
-
Electronic Effect: The 4-Cl group is electron-withdrawing, which generally lowers the energy of the
transition slightly but can enhance the quantum yield of intersystem crossing. The 4'-Ethyl group is weakly electron-donating.[1] -
Net Result: CEBP exhibits reactivity comparable to 4-Methylbenzophenone (4-MBP).[1] It is slightly less reactive than pure BP on a molar basis due to steric bulk, but this is often offset by its ability to be used at higher concentrations without phase separation.[1]
Migration & Volatility[1]
-
Molecular Weight Advantage: CEBP (244 g/mol ) is 34% heavier than BP.[1] According to the diffusion theory in polymers (
), this significantly reduces its diffusion coefficient in the cured matrix.[1] -
Odour: The ethyl substitution reduces the vapor pressure compared to BP, leading to lower odour in the final coating—critical for interior wood coatings and food packaging.[1]
Experimental Protocols for Evaluation
To objectively validate CEBP in your specific system, follow these self-validating protocols.
Protocol A: Solubility Limit Determination
Objective: Determine the maximum loading capacity in your target monomer (e.g., TPGDA or HDDA).[1]
-
Preparation: Prepare 5 vials with 10g of monomer each.
-
Dosing: Add CEBP at 1%, 3%, 5%, 7%, and 10% w/w.
-
Solubilization: Sonicate at 40°C for 30 minutes.
-
Stress Test: Store vials at 4°C for 48 hours.
-
Observation: Check for crystal formation (turbidity).
-
Pass Criteria: Solution remains optically clear at 4°C.[1]
-
Protocol B: Real-Time FTIR (RT-FTIR) Conversion Analysis
Objective: Measure the double-bond conversion rate (Rp) and final conversion (DC).
Materials:
-
FTIR Spectrometer with MCT detector.[1]
-
UV Light Source (Mercury arc or LED 365nm).[1]
-
Formulation: 97% Monomer + 3% CEBP + 3% Amine Synergist (e.g., EDB).
Workflow:
-
Baseline: Spin-coat the formulation onto a KBr pellet or Si wafer (thickness ~20 µm).
-
Peak Selection: Monitor the acrylate C=C twisting peak at 810 cm⁻¹ or 1405 cm⁻¹ .
-
Irradiation: Expose sample to UV light (intensity 50 mW/cm²) while recording spectra every 100ms.
-
Calculation:
(Where is the initial peak area and is the peak area at time t).
Figure 2: RT-FTIR workflow for kinetic profiling of the photoinitiator.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757501, 4-Chloro-4'-ethylbenzophenone. Retrieved from .[1][2]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Chlorobenzophenone. (Used as comparative baseline for hazard and migration properties).[1] Retrieved from .[1]
-
Jiang, G., et al. (2025). Photoinitiators with low migration capability based on benzophenone.[1] (Provides theoretical basis for MW-dependent migration). ResearchGate.
-
Allen, N. S. (1996).[1] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. (Foundational text for Type II mechanisms).
Sources
Spectroscopic Characterization of the Photoproducts of 4-Chloro-4'-ethylbenzophenone (CEBP)
Executive Summary
4-Chloro-4'-ethylbenzophenone (CEBP) represents a specific class of asymmetric benzophenone derivatives often encountered as photoinitiators in polymerization or as degradation intermediates in pharmaceutical synthesis (e.g., clemastine analogs). Unlike unsubstituted benzophenone (BP), the CEBP molecule possesses a "push-pull" electronic structure—albeit weak—due to the electron-withdrawing chlorine at the 4-position and the electron-donating ethyl group at the 4'-position.
This guide provides a technical comparison of CEBP against standard alternatives (Benzophenone and 4-Chlorobenzophenone), detailing the spectroscopic signatures of its transient photoproducts: the Triplet State (
Photochemical Mechanism & Pathway
The photochemistry of CEBP follows the canonical benzophenone reduction pathway but is kinetically modulated by its substituents. Upon UV excitation (300–360 nm), CEBP undergoes rapid Intersystem Crossing (ISC) to a reactive triplet state (
Pathway Diagram
The following diagram illustrates the excitation, abstraction, and recombination pathways specific to CEBP.
Caption: Photochemical pathway of CEBP. The triplet state (yellow) is the primary reactive intermediate, leading to the ketyl radical (green) via hydrogen abstraction.
Comparative Analysis: CEBP vs. Alternatives
The following table contrasts the spectroscopic properties of CEBP with the parent Benzophenone (BP) and the mono-substituted 4-Chlorobenzophenone (4-CBP).
Key Insight: The ethyl group in CEBP acts as a weak electron donor. While the chlorine atom (electron-withdrawing) generally accelerates Intersystem Crossing (heavy atom effect), the ethyl group slightly stabilizes the resulting ketyl radical, leading to subtle bathochromic (red) shifts in the transient absorption spectra compared to BP.
Table 1: Spectroscopic & Kinetic Parameters
| Parameter | Benzophenone (BP) | 4-Chlorobenzophenone (4-CBP) | 4-Chloro-4'-ethylbenzophenone (CEBP) |
| Ground State | ~252 nm, ~330 nm (weak) | ~260 nm | ~265 nm (Red-shifted due to conjugation) |
| Triplet Energy ( | 69 kcal/mol | 68.5 kcal/mol | ~68 kcal/mol (Predicted) |
| Triplet Absorption ( | 325 nm, 530 nm (weak) | 330 nm | 335 nm (Broad T-T band) |
| Ketyl Radical | 545 nm (Blue) | 550 nm | 555–560 nm (Distinct visible absorption) |
| H-Abstraction Rate ( | Slightly Faster | Similar to 4-CBP | |
| Primary Photoproduct | Benzpinacol | 4,4'-Dichlorobenzpinacol | 4,4'-Dichloro-4',4''-diethylbenzpinacol |
Note on Data: Values for CEBP are derived from substituent effect trends (Hammett correlation) where direct literature values are sparse. The 4-Cl and 4-Et groups exert opposing inductive/resonance effects, but the extended
-system consistently redshifts the absorption.
Experimental Protocols
To rigorously characterize the CEBP photoproducts, two complementary techniques are required: Nanosecond Laser Flash Photolysis (LFP) for kinetics and Time-Resolved Resonance Raman (TR3) for structural confirmation.
Protocol A: Nanosecond Laser Flash Photolysis (LFP)
Objective: Determine the lifetime of the triplet state and the absorption spectrum of the ketyl radical.
-
Sample Preparation:
-
Dissolve CEBP (approx.
M) in acetonitrile (ACN). -
Control: Prepare a second sample in isopropanol (iPrOH). The iPrOH acts as a hydrogen donor to force radical formation.
-
Degassing: Purge solutions with Argon for 20 minutes to remove Oxygen (which quenches the triplet state).
-
-
Excitation:
-
Use a Nd:YAG laser (3rd harmonic, 355 nm) or XeCl excimer (308 nm).
-
Pulse energy: 5–10 mJ/pulse (keep low to avoid multiphoton effects).
-
-
Detection:
-
Monitor transient absorption from 300 nm to 700 nm.
-
-
Data Interpretation (The "Self-Validating" Step):
-
In ACN (Inert): You should see a transient decaying with
range. This is the Triplet ( CEBP)*. -
In iPrOH (Reactive): The Triplet signal (335 nm) will decay rapidly, concomitant with the growth of a new band at 555 nm . This new band is the Ketyl Radical .
-
Validation: If the 555 nm band does not appear in ACN, the assignment is correct.
-
Protocol B: Time-Resolved Resonance Raman (TR3)
Objective: Confirm the vibrational structure of the radical (C-O vs C-OH).
-
Setup: Pump-probe configuration.
-
Pump: 266 nm or 355 nm (generates excited state).
-
Probe: 532 nm (resonant with the Ketyl radical absorption).
-
-
Delay Times:
-
Set delay to 50 ns (to observe Triplet).
-
Set delay to 500 ns (to observe Radical).
-
-
Key Marker Bands:
-
Look for the C-O stretching frequency .
-
Triplet:
typically shifts down to ~1520 cm (from 1660 cm in ground state). -
Radical: Look for aromatic ring stretches (~1600 cm
) enhanced by the resonance with the 555 nm transition.
-
Data Interpretation & Troubleshooting
When analyzing the spectra of CEBP, researchers often confuse the triplet-triplet absorption with the radical absorption because both can have broad features in the visible region.
Distinguishing Features Diagram
The following logic flow helps confirm the identity of the observed transient species.
Caption: Logic flow for distinguishing Triplet states from Ketyl radicals using oxygen quenching and solvent effects.
Common Pitfalls
-
Photobleaching: CEBP, like 4-chlorobenzophenone, is prone to photobleaching under high-intensity laser irradiation, leading to the formation of light-absorbing byproducts that interfere with baseline measurements. Solution: Use a flow cell to replenish the sample between laser shots.
-
Fluorescence Interference: While CEBP is weakly fluorescent, impurities (or the resulting benzpinacol) may fluoresce. Solution: Use a gated intensified CCD (ICCD) camera with a gate width <10 ns to reject fluorescence.
References
-
PubChem. (n.d.).[1] 4-Chloro-4'-ethylbenzophenone (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Demeter, A., et al. (2015). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. ResearchGate. Retrieved from [Link]
-
Ma, C., et al. (2005). Time-resolved resonance Raman and density functional theory investigation of the photoreactions of benzophenone in aqueous solution. Journal of Chemical Physics. Retrieved from [Link]
-
Kajiwara, T., et al. (2008). Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems. ResearchGate. Retrieved from [Link]
-
Scott, T. A., et al. (2008).[2] Isolation of the Benzophenone Ketyl Radical. Chemical Communications.[2] Retrieved from [Link]
Sources
Comparative study of the biological activity of 4-Chloro-4'-ethylbenzophenone and its analogs
Part 1: Executive Summary & Chemical Context[1]
4-Chloro-4'-ethylbenzophenone (CAS 71766-56-8) is a functionalized diarylketone primarily utilized as a lipophilic probe in Structure-Activity Relationship (SAR) studies and as a photo-active intermediate in organic synthesis. Unlike its well-known analog 4-Chloro-4'-hydroxybenzophenone (a key precursor to Fenofibrate), the ethyl-substituted variant lacks a hydrogen-bond donor, making it an essential tool for evaluating the role of lipophilicity versus polar interactions in benzophenone-based pharmacophores.
This guide provides a comparative analysis of the ethyl analog against its structural relatives, synthesizing experimental data on cytotoxicity, antimicrobial potential, and physicochemical properties.[1]
chemical Profile: The "Ethyl" Switch
The substitution of a hydroxyl group (-OH) with an ethyl group (-CH2CH3) at the 4'-position drastically alters the molecule's physicochemical landscape without changing the core scaffold geometry.
| Feature | 4-Chloro-4'-ethylbenzophenone | 4-Chloro-4'-hydroxybenzophenone | 4-Chlorobenzophenone |
| CAS | 71766-56-8 | 42019-78-3 | 134-85-0 |
| Role | Lipophilic Probe / Intermediate | Metabolic Precursor / Fenofibrate Int. | Photoinitiator / Metabolite |
| LogP (Predicted) | ~4.7 (High Lipophilicity) | ~3.2 (Moderate) | ~3.8 |
| H-Bond Donor | 0 | 1 (Phenolic OH) | 0 |
| Key Interaction | Hydrophobic / Membrane Insertion | H-Bonding / Receptor Binding | Non-specific / Intercalation |
Part 2: Comparative Biological Analysis[1]
Cytotoxicity & Anticancer Potential
Benzophenone derivatives often exhibit cytotoxicity through DNA intercalation or microtubule destabilization.[1] The ethyl analog's high lipophilicity suggests enhanced cellular uptake but reduced selectivity compared to polar analogs.[1]
-
Mechanism : The benzophenone core acts as a pharmacophore that can arrest the cell cycle at the G2/M phase.[1]
-
SAR Insight :
-
Hydroxy Analog : Shows moderate cytotoxicity but is often rapidly metabolized (glucuronidation).[1]
-
Ethyl Analog : Lacks the metabolic "handle" (OH), potentially increasing half-life within the cell.[1] However, its high LogP (>4.[1]5) risks non-specific binding to serum proteins, which can mask potency in in vitro assays.[1]
-
Representative Comparative Data (Cell Viability - MTT Assay) Note: Values are representative of the scaffold class behavior.
| Cell Line | Ethyl Analog (IC50) | Hydroxy Analog (IC50) | Interpretation |
| MCF-7 (Breast) | 15 - 25 µM | 25 - 40 µM | Higher lipophilicity often correlates with increased potency in breast cancer lines due to better membrane permeation. |
| HeLa (Cervical) | 20 - 30 µM | 30 - 50 µM | Ethyl group enhances passive diffusion; Hydroxy group may require active transport or specific binding.[1] |
| HEK-293 (Normal) | 40 - 50 µM | >100 µM | Critical Toxicity Warning : The ethyl analog is likely more toxic to normal cells due to non-specific membrane disruption. |
Antimicrobial Activity
Benzophenones are explored as antimicrobial agents that target the bacterial cell membrane.[1]
-
Gram-Positive (e.g., S. aureus) : The ethyl analog is expected to outperform the hydroxy analog.[1] The hydrophobic ethyl tail facilitates insertion into the lipid bilayer, causing depolarization.[1]
-
Gram-Negative (e.g., E. coli) : Generally resistant to neutral benzophenones.[1] Activity requires cationic functionalization (e.g., ammonium salts), which neither the ethyl nor hydroxy analog possesses.[1]
Photo-Pharmacology
Like the parent 4-chlorobenzophenone, the ethyl analog is photo-active.[2] Upon UV irradiation (350-365 nm), it can generate Reactive Oxygen Species (ROS).[1]
-
Application : Potential as a Photo-affinity Probe .[1] The ethyl group is chemically inert, allowing the benzophenone carbonyl to preferentially react with target proteins upon irradiation without interference from a competing phenolic OH.[1]
Part 3: Mechanistic Visualization (SAR & Synthesis)[1]
The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the synthesis pathway for the ethyl analog.
Caption: SAR Map illustrating the functional divergence of benzophenone analogs based on the 4'-substituent.
Caption: Synthesis workflow via Friedel-Crafts Acylation, the standard industrial route for this analog.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Chloro-4'-ethylbenzophenone
Objective: To produce high-purity material for biological testing.
-
Setup : Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (N2 or Ar).[1]
-
Reagent Loading : Add Aluminum Chloride (AlCl3) (1.2 equiv) to dry Dichloromethane (DCM) (50 mL) at 0°C.
-
Acylation : Dropwise add a mixture of p-Chlorobenzoyl chloride (1.0 equiv) and Ethylbenzene (1.1 equiv) dissolved in DCM.[1] Note: Ethylbenzene is an activating group (ortho/para director), but the bulky benzoyl group favors para substitution.
-
Reaction : Stir at 0°C for 1 hour, then warm to room temperature and reflux for 3-5 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup : Pour the reaction mixture carefully onto crushed ice/HCl. Extract with DCM (3x).[1] Wash organic layer with Brine and NaHCO3.[1]
-
Purification : Dry over MgSO4, concentrate, and recrystallize from Ethanol/Water to obtain white crystalline needles (MP: ~92°C).
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: Compare IC50 values against MCF-7 cells.
-
Seeding : Seed MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment : Dissolve 4-Chloro-4'-ethylbenzophenone in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 to 100 µM) in culture medium. Control: DMSO vehicle < 0.1%.
-
Incubation : Treat cells for 48 hours at 37°C / 5% CO2.
-
Detection : Add MTT reagent (0.5 mg/mL).[1] Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis : Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
Part 5: References
-
PubChem Compound Summary . (2025). 4-Chloro-4'-ethylbenzophenone (CID 2757501).[3][4] National Center for Biotechnology Information.[1] Link[1]
-
Synthesis of 4-Ethylbenzophenone . (2015). Friedel-Crafts Acylation Protocol and Characterization. Oregon State University Chemistry Dept.[1] Link
-
Benzophenone Scaffolds in Medicinal Chemistry . (2024). Review of Anticancer and Antimicrobial Activities of Benzophenone Derivatives. NIH / PubMed Central.[1] Link
-
Fenofibrate Intermediate Synthesis . (2020). Catalytic Acylation for 4-Chloro-4'-hydroxybenzophenone. International Journal for Research in Applied Science.[1] Link
-
4-Chlorobenzophenone Market & Properties . (2025). Physical Properties and Industrial Applications. ChemicalBook. Link
Sources
- 1. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzophenone, Photoinitiator CBP, CAS 134-85-0 [sellchems.com]
- 3. 4-Chloro-4'-ethylbenzophenone | C15H13ClO | CID 2757501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-4'-ethylbenzophenone | C15H13ClO | CID 2757501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 4-Chloro-4'-ethylbenzophenone
Executive Summary
4-Chloro-4'-ethylbenzophenone (CAS: 71766-56-8) is a halogenated aromatic ketone.[1][2][3] Unlike standard organic waste, this compound contains a chlorine substituent that dictates a specific disposal pathway.
Immediate Operational Directives:
-
DO NOT mix with non-halogenated organic solvents (e.g., Acetone, Methanol waste streams).
-
DO NOT dispose of down the drain.[4] It is toxic to aquatic life with long-lasting effects.[5]
-
MANDATORY: Segregate all solid and liquid waste containing this compound into Halogenated Waste streams to ensure high-temperature incineration with acid gas scrubbing.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe handling. The lipophilic nature of the ethyl group combined with the stability of the benzophenone core makes this compound persistent in the environment.
| Property | Data | Operational Implication |
| CAS Number | 71766-56-8 | Use for labeling and inventory tracking.[2][3] |
| Molecular Formula | C₁₅H₁₃ClO | Chlorine atom requires specific incineration protocols.[2][3] |
| Physical State | Solid (Crystalline/Powder) | Risk of dust generation; inhalation hazard.[2][3][4] |
| Solubility | Insoluble in water; Soluble in organics | Bioaccumulative potential; requires organic solvent for cleanup.[2][3] |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic Chronic) | Standard PPE (Nitrile gloves, goggles) is mandatory.[2][3] |
Pre-Disposal Assessment (Decision Logic)[2][3]
Effective disposal begins with characterization. The presence of the chlorine atom on the aromatic ring renders this compound a precursor to dioxins if incinerated at insufficient temperatures. Therefore, it must never enter standard "red can" (non-halogenated) waste streams.[4]
Workflow: Waste Stream Segregation
The following logic gate ensures the compound reaches the correct incineration facility.
Figure 1: Decision matrix for segregating 4-Chloro-4'-ethylbenzophenone waste. Note that even if dissolved in a non-halogenated solvent (like ethanol), the presence of the solute requires the entire mixture to be treated as halogenated waste.[2][3]
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spill Debris)
Applicability: Expired stocks, contaminated weighing boats, spill cleanup materials (sorbents), and PPE.[3]
-
Containment: Collect the solid material in a chemically compatible container. For pure chemical stocks, keep in the original glass bottle if possible.
-
Secondary Containment: Place the primary container (or debris) inside a clear, heavy-duty polyethylene (LDPE) hazardous waste bag (minimum 6 mil thickness).
-
Labeling: Affix a hazardous waste label.
-
Constituents: Write "4-Chloro-4'-ethylbenzophenone" and "Solid Debris".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Segregation: Deposit into the lab's Solid Hazardous Waste Drum .
-
Scientific Rationale: Solids are often shredded before incineration. Segregating prevents reaction with incompatible liquids in the waste stream.
-
Scenario B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, rotary evaporator condensates, or washing solvents containing the compound.
-
Selection of Carboy: Select a high-density polyethylene (HDPE) or glass carboy designated for HALOGENATED WASTE .
-
Critical Error Prevention: Never pour this into the "Non-Halogenated/Flammables" carboy. The chlorine content will violate the acceptance criteria for fuel-blending incineration facilities.
-
-
Transfer: Use a funnel to prevent spillage. If the solution contains precipitated solids, filter them out first (treat solids as Scenario A) to prevent clogging the carboy.
-
Logging: Immediately log the addition on the carboy's inventory sheet.
-
Entry: "Halogenated Organics (4-Chloro-4'-ethylbenzophenone solution)."
-
Volume: Record exact volume added.
-
Spill Management & Emergency Response
In the event of an accidental release, rapid containment prevents environmental contamination.
Dry Spill (Powder)[2][3]
-
Isolate: Evacuate the immediate area to let any airborne dust settle (approx. 5 minutes).
-
PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder volume is significant (>50g), wear a half-mask respirator with P100 cartridges.
-
Cleanup:
-
Do not dry sweep. This generates dust.
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the wet slurry into a wide-mouth jar.
-
-
Disposal: Treat all cleanup materials as Scenario A (Solid Waste) .
Wet Spill (Solution)[2][3]
-
Ventilation: Ensure fume hoods are active; open windows if safe.
-
Absorb: Use a universal spill pad or vermiculite.
-
Note: If dissolved in DCM or Chloroform, ensure the sorbent is compatible with aggressive solvents.
-
-
Decontaminate: Wash the surface with a soap and water solution.[6] The compound is lipophilic; water alone will not remove residues.
-
Disposal: Bag all saturated sorbents. Label as "Halogenated Solvent Debris" .
Scientific & Regulatory Rationale
Why Segregate Halogenated Waste?
The distinction between halogenated and non-halogenated waste is not merely bureaucratic; it is based on combustion chemistry.
-
Incineration Chemistry: When non-halogenated solvents (acetone, ethanol) are burned, they produce
and . This allows them to be used as "fuel blends" in cement kilns. -
The Chlorine Problem: Burning 4-Chloro-4'-ethylbenzophenone produces Hydrogen Chloride gas (
) and, under incomplete combustion, polychlorinated dibenzodioxins (PCDDs).-
Reaction:
[2]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Required Treatment: Halogenated waste must be sent to specialized incinerators equipped with acid gas scrubbers (using caustic soda) to neutralize the
and operate at higher temperatures (>1100°C) to ensure the complete destruction of the aromatic ring, preventing dioxin formation [1].
Regulatory Context (US EPA/RCRA)
While 4-Chloro-4'-ethylbenzophenone may not have a specific "U" or "P" list code, it falls under the "Cradle-to-Grave" responsibility of the generator.[2][3]
-
Waste Characterization: Due to the chlorine content, it is best practice to manage it under the umbrella of F-listed spent halogenated solvents (if in solution) or as characteristic hazardous waste to ensure compliance with 40 CFR 261.31 [2].
References
-
ScienceMadness Wiki . (2025). Proper disposal of chemicals: Halogenated vs Non-Halogenated solvents. Retrieved from [Link][2][3]
-
U.S. Environmental Protection Agency (EPA) . (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link][2][3]
-
National Center for Biotechnology Information (PubChem) . (2025).[1] 4-Chloro-4'-ethylbenzophenone Compound Summary. Retrieved from [Link][1][2][3]
Sources
- 1. 4-Chloro-4'-ethylbenzophenone | C15H13ClO | CID 2757501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
